Cas no 7328-17-8 (2-(2-Ethoxyethoxy)ethyl Acrylate)
2-(2-Ethoxyethoxy)ethyl Acrylate Chemical and Physical Properties
Names and Identifiers
-
- Ethoxyethoxyethyl acrylate
- Carbitol acrylate
- 2-(2-Ethoxyethoxy)ethyl Acrylate (stabilized with MEHQ)
- 2-(2-ethoxyethoxy)ethyl prop-2-enoate
- Di(ethylene glycol) ethyl ether acrylate
- 2-(2-Ethoxyethoxy)ethyl acrylate
- Acrylic Acid 2-(2-Ethoxyethoxy)ethyl Ester (stabilized with MEHQ)
- Diethylene Glycol Monoethyl Ether Acrylate (stabilized with MEHQ)
- 2-(2-Ethoxyethoxy)ethyl Acrylate
-
- MDL: MFCD00015655
- Inchi: 1S/C9H16O4/c1-3-9(10)13-8-7-12-6-5-11-4-2/h3H,1,4-8H2,2H3
- InChI Key: FTALTLPZDVFJSS-UHFFFAOYSA-N
- SMILES: CCOCCOCCOC(C=C)=O
Computed Properties
- Exact Mass: 188.10500
- Monoisotopic Mass: 188.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 9
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.8A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.8
Experimental Properties
- Color/Form: Not available
- Density: 1.016
- Boiling Point: 95 ºC (5 mmHg)
- Flash Point: >110 ºC
- Refractive Index: 1.439
- PSA: 44.76000
- LogP: 0.76870
- Solubility: Not available
2-(2-Ethoxyethoxy)ethyl Acrylate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H317,H319,H335
- Warning Statement: P261,P280,P305+P351+P338
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S26-S36-S36/37
- RTECS:UD3343500
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S36
2-(2-Ethoxyethoxy)ethyl Acrylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E937648-250mg |
2-(2-Ethoxyethoxy)ethyl Acrylate |
7328-17-8 | 250mg |
45.00 | 2021-08-13 | ||
| TRC | E937648-500mg |
2-(2-Ethoxyethoxy)ethyl Acrylate |
7328-17-8 | 500mg |
$64.00 | 2023-05-18 | ||
| TRC | E937648-2.5g |
2-(2-Ethoxyethoxy)ethyl Acrylate |
7328-17-8 | 2.5g |
75.00 | 2021-08-13 | ||
| Apollo Scientific | OR322062-25g |
2-(2-Ethoxyethoxy)ethyl acrylate |
7328-17-8 | 98% | 25g |
£15.00 | 2025-03-21 | |
| TRC | E937648-1g |
2-(2-Ethoxyethoxy)ethyl Acrylate |
7328-17-8 | 1g |
$ 60.00 | 2022-06-05 | ||
| TRC | E937648-5g |
2-(2-Ethoxyethoxy)ethyl Acrylate |
7328-17-8 | 5g |
$98.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806565-25ml |
Di(ethylene glycol) ethyl ether acrylate |
7328-17-8 | >90%(GC),1000ppmMEHQ | 25ml |
¥55.00 | 2022-01-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806565-100ml |
Di(ethylene glycol) ethyl ether acrylate |
7328-17-8 | >90%(GC),1000ppmMEHQ | 100ml |
¥165.00 | 2022-01-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806565-500ml |
Di(ethylene glycol) ethyl ether acrylate |
7328-17-8 | >90%(GC),1000ppmMEHQ | 500ml |
¥475.00 | 2022-01-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806565-2.5L |
Di(ethylene glycol) ethyl ether acrylate |
7328-17-8 | >90%(GC),1000ppmMEHQ | 2.5L |
¥1,680.00 | 2022-01-12 |
2-(2-Ethoxyethoxy)ethyl Acrylate Suppliers
2-(2-Ethoxyethoxy)ethyl Acrylate Related Literature
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 2-(2-Ethoxyethoxy)ethyl Acrylate
Introduction to 2-(2-Ethoxyethoxy)ethyl Acrylate (CAS No. 7328-17-8)
2-(2-Ethoxyethoxy)ethyl Acrylate, identified by its Chemical Abstracts Service (CAS) number 7328-17-8, is a versatile organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This ester, characterized by its ethoxyethoxy side chain, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various specialty chemicals, polymers, and pharmaceutical agents. The compound's molecular structure, featuring an acrylate functional group and a flexible ethoxyethoxy backbone, contributes to its reactivity and adaptability in multiple applications.
The acrylate group in 2-(2-Ethoxyethoxy)ethyl Acrylate is particularly noteworthy due to its ability to undergo polymerization reactions, forming polymers with desirable mechanical and thermal properties. This feature has positioned the compound as a key building block in the production of coatings, adhesives, and elastomers. Additionally, the presence of the ethoxyethoxy side chain enhances solubility in various solvents, making it an attractive candidate for industrial applications where solvent compatibility is critical.
In recent years, advancements in synthetic chemistry have led to novel methodologies for incorporating 2-(2-Ethoxyethoxy)ethyl Acrylate into complex molecular architectures. Researchers have explored its utility in the development of functionalized polymers that exhibit enhanced biodegradability and biocompatibility. These properties are particularly relevant in the medical device industry, where materials must meet stringent safety and performance standards. The compound's ability to form stable copolymers with other monomers has opened up new avenues for creating materials with tailored properties for medical implants and drug delivery systems.
Moreover, the pharmaceutical sector has shown interest in 2-(2-Ethoxyethoxy)ethyl Acrylate as a precursor for active pharmaceutical ingredients (APIs). Its structural features allow for modifications that can influence drug solubility, bioavailability, and metabolic stability. Recent studies have demonstrated its role in synthesizing prodrugs designed to improve therapeutic efficacy while minimizing side effects. The compound's compatibility with various reaction conditions makes it a preferred choice for medicinal chemists seeking efficient synthetic routes.
The agrochemical industry has also harnessed the potential of 2-(2-Ethoxyethoxy)ethyl Acrylate in developing advanced formulations for pesticides and herbicides. Its chemical stability under environmental conditions ensures prolonged activity, while its formulation flexibility allows for the creation of environmentally friendly products. Innovations in green chemistry have prompted researchers to investigate eco-friendly synthetic pathways for producing this compound, reducing reliance on traditional petrochemical feedstocks.
From an industrial perspective, 2-(2-Ethoxyethoxy)ethyl Acrylate plays a pivotal role in the production of high-performance resins used in automotive and aerospace applications. These resins must withstand extreme temperatures and mechanical stresses, making them essential for lightweight yet durable components. The compound's incorporation into these resins enhances their thermal stability and mechanical strength, contributing to improved fuel efficiency and safety standards in transportation.
The growing demand for sustainable materials has driven research into biobased alternatives for 2-(2-Ethoxyethoxy)ethyl Acrylate. Scientists are exploring bio-derived feedstocks to produce esters with similar functionalities while reducing environmental impact. Such efforts align with global initiatives to promote circular economy principles and minimize carbon footprints across industries. The development of enzymatic pathways for synthesizing this compound represents a significant breakthrough, offering a greener alternative to traditional chemical synthesis.
In conclusion, 2-(2-Ethoxyethoxy)ethyl Acrylate (CAS No. 7328-17-8) is a multifaceted compound with broad applications across multiple industries. Its unique structural features enable its use as a versatile intermediate in polymerization reactions, pharmaceutical synthesis, agrochemical formulations, and high-performance resin production. As research continues to uncover new methodologies for its synthesis and application, this compound is poised to remain at the forefront of chemical innovation.
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